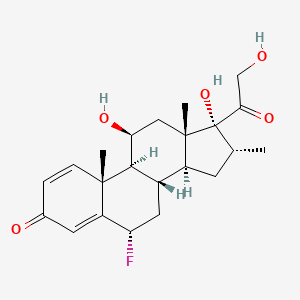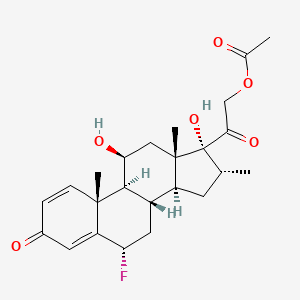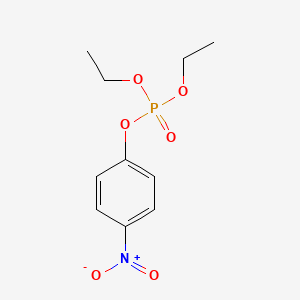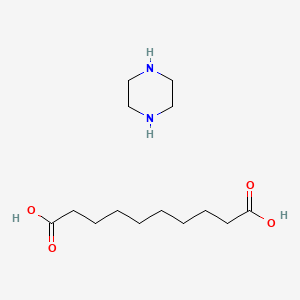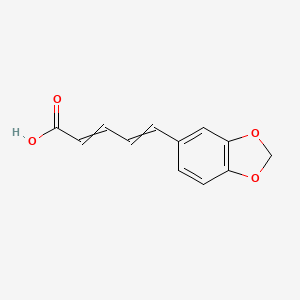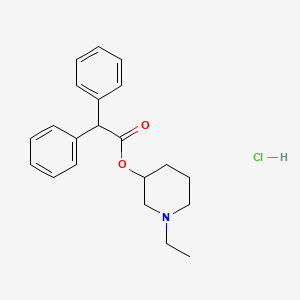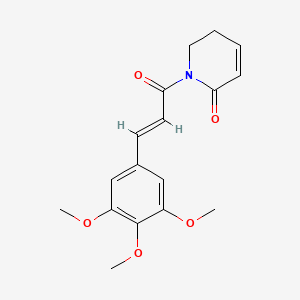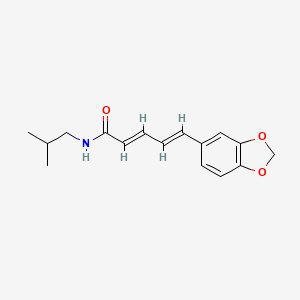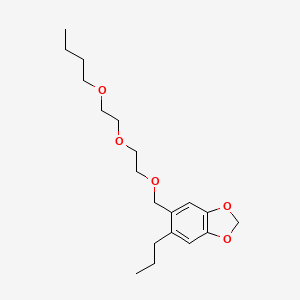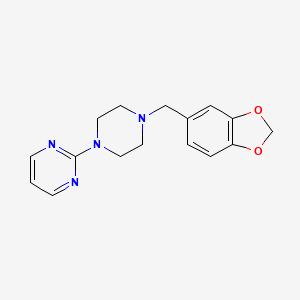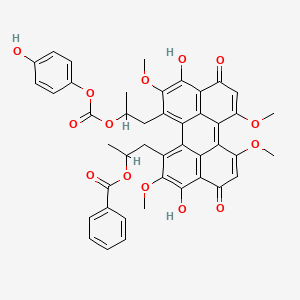
Calphostin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-1-[3,10-dihydroxy-12-[(2S)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate is a natural product found in Cladosporium cladosporioides with data available.
Applications De Recherche Scientifique
Agent de chimiothérapie photodynamique
Le Calphostin C, lorsqu'il est illuminé par une lumière visible, génère des espèces réactives de l'oxygène (ROS). Cette propriété a conduit à sa recommandation comme agent de chimiothérapie photodynamique . Le dérivé photoactivé du this compound, CalCφE, s'est avéré inhiber sélectivement et irréversiblement les protéines kinases C (PKCs), ce qui en fait un candidat potentiel pour le traitement du cancer .
Traitement des cellules néoplasiques
Le this compound s'est avéré provoquer un stress du réticulum endoplasmique (RE) dans les cellules cancéreuses du sein et l'oxydation complète sélective et la destruction protéasomique de la protéine de l'enveloppe nucléaire fonctionnellement essentielle lamin B1, dans les cellules de carcinome cervical humain (HCC) et les fibroblastes néoplasiques de rats . Cela en fait un traitement potentiel pour ces types de cancer.
3. Induction de l'apoptose dans les cellules cancéreuses Le this compound s'est avéré induire l'apoptose dans les fibroblastes néoplasiques de rats et les cellules cancéreuses humaines du sein et du col de l'utérus . Cette découverte est importante car elle suggère que le this compound pourrait être utilisé comme traitement pour induire la mort cellulaire programmée dans les cellules cancéreuses.
4. Traitement de la leucémie lymphoblastique aiguë (LLA) Le this compound s'est avéré déclencher un signal apoptotique dépendant du calcium dans les cellules humaines de LLA . Cela suggère qu'il pourrait être utilisé comme traitement pour ce type de leucémie.
Inhibition de la protéine kinase C
Le this compound est un puissant inhibiteur de la protéine kinase C . Cette propriété pourrait avoir diverses applications dans le traitement des maladies où la protéine kinase C joue un rôle.
Induction de la mobilisation du calcium
Le this compound s'est avéré induire une mobilisation rapide du calcium à partir des réserves intracellulaires des lignées cellulaires de LLA . Cette propriété pourrait avoir des applications potentielles dans le traitement des maladies où la signalisation du calcium est perturbée.
Mécanisme D'action
Target of Action
Calphostin C’s primary target is Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. PKC plays a role in several signal transduction cascades and is implicated in cellular processes such as proliferation, differentiation, and secretion .
Mode of Action
This compound interacts with PKC in a potent, selective, and photo-dependent manner . It targets the regulatory domain of PKC, inhibiting its activity . This inhibition disrupts the phosphorylation process controlled by PKC, leading to alterations in the function of proteins downstream in the signaling pathway .
Biochemical Pathways
The inhibition of PKC by this compound affects multiple biochemical pathways. For instance, it has been reported to induce endoplasmic reticulum (ER) stress in breast cancer cells . Additionally, it leads to the translocation and integration of the pro-apoptotic protein Bax into the mitochondrial membrane, followed by the release of cytochrome c . This release is a critical step in the initiation of apoptosis, a form of programmed cell death .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in mice. After intraperitoneal administration, this compound is rapidly absorbed with an absorption half-life of 24.2 minutes and a maximum concentration time (tmax) of 63.0 minutes . It is cleared from the body with an elimination half-life of 91.3 minutes . The compound’s pharmacokinetic profile suggests that it can reach plasma concentrations of potent antileukemic activity at non-toxic dose levels .
Result of Action
The action of this compound leads to significant cellular effects. It has been shown to potently kill drug-resistant breast tumor cells through a mechanism that may involve the induction of cytoplasmic vacuolization, without activation of typical apoptotic pathways . Furthermore, it causes the selective complete oxidation and proteasomal destruction of the nuclear envelope protein lamin B1 .
Action Environment
The action of this compound is influenced by environmental factors such as light. Its cytotoxicity is strictly light-dependent . In the presence of light, this compound exhibits potent cytotoxic effects, while in the absence of light, its effects are comparatively modest . This property suggests potential applications in photodynamic therapy .
Analyse Biochimique
Biochemical Properties
Calphostin C interacts with PKC, inactivating both PKC-epsilon (a Ca(2+)-independent novel isoform) and PKC-alpha (a Ca(2+)-dependent conventional isoform) . This interaction exhibits cytotoxic activity against various tumor cells .
Cellular Effects
This compound influences cell function by inducing apoptosis in some tumor cell lines . It also exhibits potent antileukemic activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PKC, leading to the inactivation of the enzyme . This inactivation disrupts the normal functioning of the cell, leading to apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a rapid absorption with an absorption half-life of 24.2 min and an elimination half-life of 91.3 min . An inactive and smaller metabolite (calphostin B) was detected in plasma of this compound-treated mice .
Dosage Effects in Animal Models
In animal models, target plasma this compound concentrations of potent antileukemic activity can be reached at non-toxic dose levels . The estimated C max was 2.9 μM, which is higher than the effective in vitro concentration of this compound against leukemic cells .
Metabolic Pathways
The metabolic pathways of this compound involve esterase treatment, which yields an inactive metabolite (calphostin B) .
Transport and Distribution
After intraperitoneal (i.p.) administration, this compound is rapidly absorbed with an estimated t max of 63.0 min .
Propriétés
Numéro CAS |
121263-19-2 |
|---|---|
Formule moléculaire |
C44H38O14 |
Poids moléculaire |
790.8 g/mol |
Nom IUPAC |
[(2S)-1-[3,10-dihydroxy-12-[(2S)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate |
InChI |
InChI=1S/C44H38O14/c1-20(56-43(50)22-10-8-7-9-11-22)16-25-31-32-26(17-21(2)57-44(51)58-24-14-12-23(45)13-15-24)42(55-6)40(49)34-28(47)19-30(53-4)36(38(32)34)35-29(52-3)18-27(46)33(37(31)35)39(48)41(25)54-5/h7-15,18-21,45,48-49H,16-17H2,1-6H3/t20-,21-/m0/s1 |
Clé InChI |
LSUTUUOITDQYNO-SFTDATJTSA-N |
SMILES isomérique |
C[C@@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@H](C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |
SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |
SMILES canonique |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |
Apparence |
Solid powder |
Color/Form |
Red to brown powder |
Autres numéros CAS |
121263-19-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
DMF /dimethylformamide/ 1 mg/mL; DMSO /dimethylsulfoxide/ 1 mg/mL; ethanol 1 mg/mL |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PKF115584; PKF 115 584; PKF 115-584; Calphostin C; UCN 1028C; Perylene, carbonic acid deriv. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




